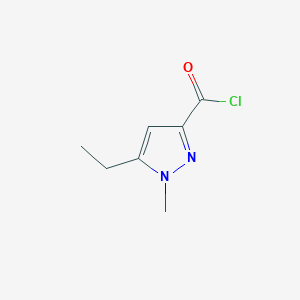

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride

Description

Properties

IUPAC Name |

5-ethyl-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBHUMLFVLDGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole derivatives, however, have been extensively highlighted for their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents.

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity. This could potentially impact the interaction of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride with its targets and the resulting changes.

Biochemical Pathways

Pyrazole derivatives are known to be versatile frameworks in various sectors of the chemical industry, including medicine and agriculture. Therefore, it can be inferred that this compound may interact with multiple biochemical pathways, leading to downstream effects.

Result of Action

Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may have a broad range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis. Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by its affinity for specific cell types and extracellular matrix components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Additionally, the compound’s activity can be modulated by its localization within the cell, affecting its interactions with other biomolecules and cellular processes.

Biological Activity

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and research findings.

This compound exhibits notable reactivity due to its carbonyl chloride group, facilitating nucleophilic substitution reactions. This property allows for the synthesis of various pyrazole derivatives, which can further participate in biochemical reactions. The compound has been shown to interact with important enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and the biotransformation of xenobiotics.

Cellular Effects

Research indicates that this compound significantly influences cellular functions by modulating critical signaling pathways. Notably, it affects the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Its interaction with various kinases suggests potential applications in cancer therapy.

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Modulation of Signaling Pathways | Influences MAPK/ERK pathway impacting cell growth and differentiation |

| Enzyme Interaction | Interacts with cytochrome P450 enzymes affecting drug metabolism |

| Kinase Activity | Can inhibit specific kinases, indicating potential therapeutic applications |

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound involve binding to specific biomolecules. This binding can lead to enzyme inhibition or activation, which is critical for its biological effects. For example, the compound's ability to inhibit certain kinases by occupying their ATP-binding sites has been documented .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Anticancer Activity :

- Several derivatives of 1H-pyrazole have demonstrated antiproliferative effects against multiple cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance anticancer efficacy .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 2: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride serves as an important intermediate in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The carbonyl chloride group can be replaced by nucleophiles, leading to the formation of diverse derivatives.

- Formation of Amides : Reacting with amines results in the formation of amides, which are crucial in medicinal chemistry.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research due to its interactions with biological targets:

- Drug Development : It has been identified as a potential candidate for therapeutic applications, particularly in cancer research and treatment of neurodegenerative diseases. The compound's ability to modulate signaling pathways, such as the MAPK/ERK pathway, positions it as a significant player in drug metabolism and biotransformation processes.

- Anti-inflammatory Properties : Research indicates that this compound can downregulate pro-inflammatory cytokines in human cell lines, suggesting its utility as an anti-inflammatory agent.

Agricultural Chemistry

In agrochemical applications, this compound is utilized for developing effective herbicides and pesticides:

- Crop Protection : It enhances crop yield by providing protection against various plant pathogens. Studies have demonstrated its antifungal efficacy against pathogens like Pyricularia oryzae and Rhizoctonia solani, with effective concentrations as low as 50 μg/mL .

Biochemical Research

The compound is also significant in biochemical studies:

- Enzyme Interaction Studies : It interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction is crucial for understanding metabolic pathways and enzyme activities within cellular systems.

| Activity Type | Target Organism/Process | IC50 Value (μg/mL) | Mechanism |

|---|---|---|---|

| Antifungal | Pyricularia oryzae | 50 | Enzyme inhibition |

| Antifungal | Rhizoctonia solani | 45 | Mycelial growth inhibition |

| Anti-inflammatory | Human cell lines | N/A | Cytokine modulation |

Case Study 1: Antifungal Efficacy

A peer-reviewed study demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls. The compound was effective at inhibiting fungal growth through enzymatic inhibition mechanisms.

Case Study 2: Inflammation Modulation

Another investigation focused on the compound's effects on inflammatory pathways in human cell lines. Results indicated that treatment led to a notable decrease in pro-inflammatory cytokine levels, highlighting its potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbonyl chlorides are a structurally diverse class of compounds with variations in substituent placement and electronic properties. Below is a systematic comparison of 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride with three analogs:

Table 1: Comparative Analysis of Pyrazole-Carbonyl Chlorides

*Reactivity Notes:

- However, the electron-withdrawing carbonyl chloride enhances electrophilicity .

- 1-Methyl analog : Lacking bulky substituents, this compound exhibits faster reaction kinetics in acylations but may suffer from lower stability.

- 5-Phenyl derivative : The aromatic phenyl group enhances π-π stacking in crystal structures, a feature analyzable via Mercury’s Materials Module for packing similarity calculations .

Structural and Functional Insights:

- Crystal Packing : Tools like Mercury CSD 2.0 enable visualization of intermolecular interactions (e.g., halogen bonds, van der Waals forces) and void spaces in crystal lattices . For instance, the ethyl group in this compound may induce unique packing motifs compared to phenyl or smaller alkyl substituents.

- Synthetic Utility : The discontinued status of the 5-ethyl-1-methyl variant implies that analogs like the 1-methyl or 3,5-dimethyl derivatives are preferred for large-scale applications due to better availability and stability.

Research Findings and Challenges

- Reactivity-Substituent Correlation : Bulky substituents (e.g., ethyl, phenyl) reduce reactivity but improve crystallinity, as evidenced by Mercury-based analyses of similar compounds .

- Stability Issues : The ethyl group in this compound may contribute to hydrolytic instability under humid conditions, a common challenge for acyl chlorides with steric constraints.

- Commercial Viability : The discontinuation of this compound highlights a niche role in research versus industrially favored analogs .

Preparation Methods

Preparation of 1-Methyl-3-ethyl-5-pyrazolecarboxylic Acid Ethyl Ester

This intermediate is synthesized by methylation of 3-ethyl-5-pyrazolecarboxylic acid ethyl ester using dimethyl carbonate as a methylating agent, which is considered a green alternative to dimethyl sulfate.

Reaction Conditions and Procedure:

| Parameter | Details |

|---|---|

| Starting material | 3-Ethyl-5-pyrazolecarboxylic acid ethyl ester (50 mmol) |

| Methylating agent | Dimethyl carbonate (200 mmol) |

| Base | Sodium hydride (0.8 g, approx. 20 mmol) |

| Solvent | Dimethylformamide (20 mL) |

| Temperature | 110 °C |

| Reaction time | 4 hours |

| Work-up | Vacuum distillation to remove excess dimethyl carbonate and DMF, extraction with ethyl acetate, washing with brine, drying over MgSO4, filtration, and distillation to obtain product |

| Yield | 81.3% |

- Sodium hydride is added in portions to control reactivity.

- The reaction proceeds under heating to facilitate methylation at the nitrogen atom of the pyrazole ring.

- The product is a pale yellow oil identified as 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester.

Chlorination to Form 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic Acid Ethyl Ester

The next key step involves selective chlorination at the 4-position of the pyrazole ring.

Innovative Chlorination Method:

- Instead of using traditional sulfonyl chlorides, a safer and environmentally friendly method uses concentrated hydrochloric acid and hydrogen peroxide in the presence of dichloroethane as solvent.

- This method avoids the generation of toxic sulfur dioxide and chlorinated sulfide gases.

Reaction Conditions and Procedure:

| Parameter | Details |

|---|---|

| Starting material | 1-Methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester |

| Reagents | Concentrated HCl (35–40% w/w), H2O2 (30–40% w/w) |

| Solvent | Dichloroethane |

| Temperature | 20–30 °C during addition, then 50–70 °C for 5–7 hours |

| Molar ratios (ester:HCl:H2O2) | 1 : 11–14 : 1–1.5 : 1.1–1.6 (including dichloroethane) |

| Reaction time | 1–2 hours at low temperature after addition, then heating |

| Work-up | Cooling, phase separation, washing with sodium sulfite, sodium carbonate, water, drying over anhydrous sodium sulfate, solvent removal |

| Product | 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester |

This chlorination method improves safety and reduces environmental impact while maintaining good yields and purity.

Conversion to 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl Chloride

While the above steps focus on ester intermediates, the final conversion to the acid chloride (this compound) typically involves:

- Hydrolysis of the ester to the corresponding acid.

- Treatment of the acid with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions to form the acid chloride.

Though specific detailed procedures for this last step are less commonly published in open literature, the standard protocols for acid chloride formation apply, with attention to maintaining the integrity of the pyrazole ring and avoiding side reactions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Methylation of pyrazole ester | 3-Ethyl-5-pyrazolecarboxylic acid ethyl ester, NaH, dimethyl carbonate, DMF, 110 °C, 4h | Green methylating agent, good yield (81.3%) | Avoids toxic dimethyl sulfate |

| Chlorination at 4-position | HCl (35–40%), H2O2 (30–40%), dichloroethane, 20–70 °C, 5–7h | Safer than sulfonyl chlorides, no toxic gases | Environmentally friendly, good selectivity |

| Acid chloride formation | Hydrolysis of ester, then SOCl2 or oxalyl chloride | Standard method for acid chloride synthesis | Requires careful control to avoid degradation |

Research Findings and Advantages

- The use of dimethyl carbonate as a methylating agent is a significant improvement in terms of environmental and safety profiles compared to traditional methylating agents like dimethyl sulfate.

- The chlorination method using HCl and H2O2 replaces sulfonyl chlorides, reducing the production of toxic gases and improving workplace safety.

- These methods collectively enhance the sustainability of the synthesis process for pyrazole derivatives.

- Reported yields and purity are high, supporting industrial applicability.

- The reaction parameters such as temperature, molar ratios, and reaction times are optimized for maximum efficiency and minimal by-product formation.

Q & A

Q. What are the common synthetic routes for preparing 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination using agents like thionyl chloride (SOCl₂). Key steps include:

- Cyclization : Hydrazine reacts with α,β-unsaturated esters (e.g., ethyl acetoacetate) under reflux in ethanol or acetonitrile .

- Chlorination : The intermediate carboxylic acid is treated with SOCl₂ at 60–80°C to form the carbonyl chloride. Excess SOCl₂ is removed under vacuum to avoid side reactions .

- Optimization : Yield (>75%) and purity (>95%) depend on stoichiometric control of SOCl₂, reaction time (4–6 hours), and inert atmosphere to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H NMR (e.g., δ 1.3 ppm for ethyl CH₃, δ 3.8 ppm for N–CH₃) and C NMR (δ 165–170 ppm for carbonyl chloride) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 202.59) .

- FT-IR : Absorbance at 1750–1780 cm⁻¹ (C=O stretch of carbonyl chloride) .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

- Methodological Answer : The compound is moisture-sensitive due to the reactive carbonyl chloride group. Best practices include:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis .

- Handling : Use anhydrous solvents (e.g., dry THF, DCM) and gloveboxes for weighing .

- Degradation Signs : Formation of carboxylic acid (detected via TLC or IR loss of carbonyl chloride peak) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar pyrazole derivatives in nucleophilic acyl substitution?

- Methodological Answer : Reactivity is influenced by substituents:

| Compound | Substituents | Reactivity with Amines |

|---|---|---|

| Target | 5-Ethyl, 1-Methyl | High (t₁/₂ < 1 hr in DMF with Et₃N) |

| Ethyl 1-methyl-pyrazole-3-carboxylate | Lacks Cl | Inert under same conditions |

| 5-(Chlorocarbonyl)-1-methyl-pyrazole | Lacks Ethyl | Moderate (t₁/₂ ~2 hr) |

| The ethyl group enhances steric protection of the carbonyl chloride, reducing unintended hydrolysis while maintaining electrophilicity . |

Q. What advanced analytical strategies can resolve contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions. Mitigation strategies:

- Dose-Response Curves : Test across 0.1–100 µM to identify true IC₅₀ values .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation in certain media skews results .

- Structural Confirmation Post-Assay : LC-MS of assay solutions to verify compound integrity .

Q. How can computational modeling guide the design of derivatives with improved binding affinity for cannabinoid receptors?

- Methodological Answer : Leverage docking studies (e.g., AutoDock Vina) using the crystal structure of cannabinoid receptor CB1 (PDB: 5TGZ):

Q. What methodologies are recommended for quantifying trace impurities in this compound during pharmacokinetic studies?

- Methodological Answer : Use HPLC-MS/MS with:

- Column : C18 reverse-phase (2.6 µm, 100 Å), gradient elution (0.1% formic acid in H₂O/MeCN) .

- Detection : MRM transitions for the parent ion (m/z 202.59 → 156.1) and common impurities (e.g., hydrolyzed acid at m/z 168.1) .

- LOQ : 0.1 ng/mL in plasma, validated per ICH M10 guidelines .

Contradiction Analysis and Resolution

Q. How should researchers address discrepancies in reported synthetic yields (60–90%) for this compound?

- Methodological Answer : Variability often stems from:

- Chlorination Efficiency : Incomplete conversion due to suboptimal SOCl₂ stoichiometry or temperature .

- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts recovery .

- Resolution : Standardize reaction monitoring via TLC (Rf = 0.5 in 7:3 hexane/EtOAc) and optimize SOCl₂ equivalents (1.2–1.5x) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.